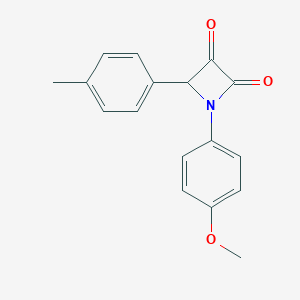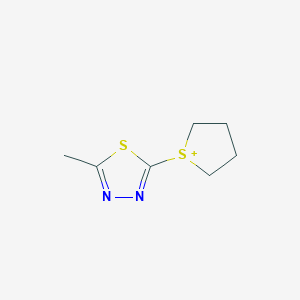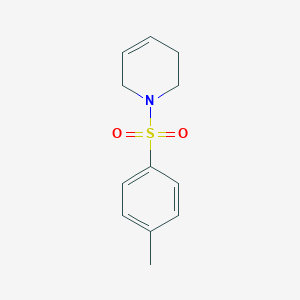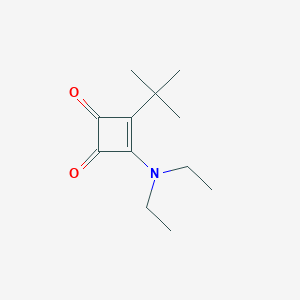![molecular formula C11H12N4O2S B303446 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B303446.png)
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one, also known as DMOSI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMOSI is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been reported to inhibit the activity of viral enzymes, which makes it a potential candidate for the development of antiviral drugs. The exact mechanism of action of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one in the detection of metal ions and its antioxidant and anti-inflammatory activities are still under investigation.
Biochemical and Physiological Effects:
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit low toxicity in vitro and in vivo studies. In addition, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit good stability in various biological systems. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of viral enzymes. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been reported to exhibit antioxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is its potential applications in various fields of research. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit anticancer, antiviral, and antibacterial activities, which makes it a potential candidate for the development of drugs. In addition, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit good stability in various biological systems. However, one of the limitations of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is its moderate to high cost of synthesis, which makes it less accessible to researchers with limited resources.
Orientations Futures
There are several future directions for the research on 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one. One of the future directions is the investigation of the mechanism of action of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one in the detection of metal ions. Another future direction is the investigation of the antioxidant and anti-inflammatory activities of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one in animal models. In addition, the development of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one-based drugs for the treatment of cancer, viral infections, and bacterial infections is a potential future direction. Finally, the investigation of the potential use of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one as a fluorescent probe for the detection of metal ions in living cells is also a potential future direction.
Conclusion:
In conclusion, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit anticancer, antiviral, and antibacterial activities, and has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been reported to exhibit antioxidant and anti-inflammatory activities. The future directions for the research on 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one include the investigation of its mechanism of action, the development of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one-based drugs, and the investigation of its potential use as a fluorescent probe.
Méthodes De Synthèse
The synthesis of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one involves the reaction of 2-amino-5-methylthiazole with 2-cyano-3,3-dimethylacrylic acid followed by the reaction with 4-oxocyclohexa-2,5-dien-1-ylidenehydrazinecarbothioamide. The final product is obtained after a series of purification steps. The chemical synthesis of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported in several research articles, and the yield of the reaction is reported to be moderate to high.
Applications De Recherche Scientifique
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been studied extensively for its potential applications in various fields of research. In the field of medicinal chemistry, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit anticancer, antiviral, and antibacterial activities. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit antioxidant and anti-inflammatory activities.
Propriétés
Nom du produit |
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one |
|---|---|
Formule moléculaire |
C11H12N4O2S |
Poids moléculaire |
264.31 g/mol |
Nom IUPAC |
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H12N4O2S/c1-14-9(10(17)15(2)11(14)18)13-12-7-3-5-8(16)6-4-7/h3-6,9,13H,1-2H3 |
Clé InChI |
WDNJEXAYHHXIKY-UHFFFAOYSA-N |
SMILES isomérique |
CN1C(C(=O)N(C1=S)C)NN=C2C=CC(=O)C=C2 |
SMILES |
CN1C(C(=O)N(C1=S)C)NN=C2C=CC(=O)C=C2 |
SMILES canonique |
CN1C(C(=O)N(C1=S)C)NN=C2C=CC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)










![3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B303383.png)

![Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione](/img/structure/B303386.png)